7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[4,5-c]pyridine scaffold. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylpyridine-2-amine with bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and the exploration of various structure-activity relationships .
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
7-bromo-4-chloro-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-11-5-4(8)2-10-7(9)6(5)12/h2-3H,1H3 |
InChI Key |
WRYHLDIEWYFKHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2Br)Cl |
Origin of Product |
United States |
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